molecular formula C9H11N3O4 B3394172 Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate CAS No. 90559-63-0

Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate

Cat. No.: B3394172
CAS No.: 90559-63-0
M. Wt: 225.2 g/mol
InChI Key: JWMHRAUUHFSEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate is a nitro-substituted pyridine derivative featuring an aminoacetate ester moiety. The 3-nitro group on the pyridine ring confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the ethyl ester enhances lipophilicity and bioavailability . Synthetically, it is prepared via nucleophilic substitution between 2-chloro-3-nitropyridine and ethyl glycinate hydrochloride in the presence of triethylamine .

Properties

IUPAC Name

ethyl 2-[(3-nitropyridin-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-8(13)6-11-9-7(12(14)15)4-3-5-10-9/h3-5H,2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMHRAUUHFSEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate typically involves the reaction of 3-nitropyridine-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s analogs differ in substituents on the pyridine or aromatic ring, ester groups, and functional moieties (e.g., sulfanyl, malonate). Key structural variations and their implications are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Synthetic Relevance
Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate C₉H₁₂N₃O₄ 226.21 Amino, 3-nitro, ethyl ester Antidepressant-like activity (FST/TST)
Ethyl 2-(3-nitropyridin-2-yl)acetate C₉H₁₀N₂O₄ 210.19 3-nitro, ethyl ester Synthetic intermediate for azaindolines
Mthis compound C₈H₁₀N₃O₄ 212.18 Amino, 3-nitro, methyl ester Discontinued; limited bioactivity data
Ethyl 2-[(2-nitrophenyl)amino]acetate C₁₀H₁₂N₂O₄ 224.21 Amino, 2-nitro (phenyl) Unknown bioactivity; structural analog
Ethyl 2-[(3-nitropyridin-2-yl)sulfanyl]acetate C₉H₁₀N₂O₄S 242.25 Sulfanyl, 3-nitro, ethyl ester Reduced immobility in FST (antidepressant-like)

Electronic and Reactivity Differences

  • Nitro Position : The 3-nitro group on pyridine (as in the target compound) enhances electrophilicity compared to phenyl-substituted analogs (e.g., 2-nitrophenyl in CID 21555) . This influences reactivity in cyclization reactions, as seen in azaindoline synthesis .
  • Amino vs. Sulfanyl: Replacing the amino group with sulfanyl (e.g., ethyl 2-[(3-nitropyridin-2-yl)sulfanyl]acetate) alters hydrogen-bonding capacity. The sulfanyl derivative demonstrated antidepressant-like effects in mice, while the amino analog’s mechanism remains uncharacterized .
  • Ester Groups: Methyl esters (e.g., mthis compound) may improve metabolic stability but reduce lipophilicity compared to ethyl esters .

Physicochemical Properties

  • Solubility : The ethyl ester group in the target compound enhances lipid solubility compared to methyl esters .
  • Hydrogen Bonding: The amino group increases hydrogen bond donor capacity (TPSA = 38.3 Ų) relative to sulfanyl or malonate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.